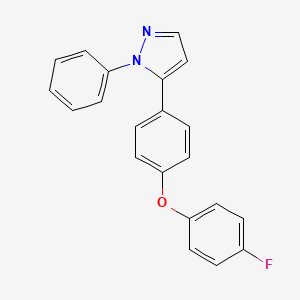
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one is an organic compound that features a morpholine ring attached to a propanone backbone, with a 3,4-dimethoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one typically involves the Michael addition of morpholine to a chalcone derivative. The reaction conditions often include the use of a catalyst such as 1,3-bis(carboxymethyl)imidazolium chloride, which facilitates the addition reaction under mild conditions . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which are crucial in the synthesis of prostaglandins . The compound’s ability to form stable complexes with metal ions also underlies its use as a corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-propan-1-one can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the morpholine ring.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This derivative includes a triazole ring, which imparts different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the morpholine ring and the 3,4-dimethoxyphenyl group, which together confer specific reactivity and potential bioactivity.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO4/c1-18-14-4-3-12(11-15(14)19-2)13(17)5-6-16-7-9-20-10-8-16/h3-4,11H,5-10H2,1-2H3 |
InChI-Schlüssel |
YFTSLJXUKVTHQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CCN2CCOCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B14119409.png)
![(1S,2R,6R,8S,11S,12S,15S,16S)-4-isocyano-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-5,15-diol](/img/structure/B14119410.png)

![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)


![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14119450.png)





![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)
